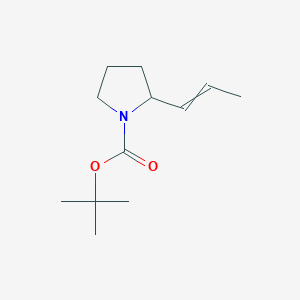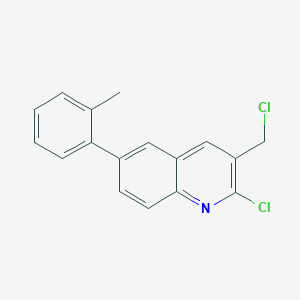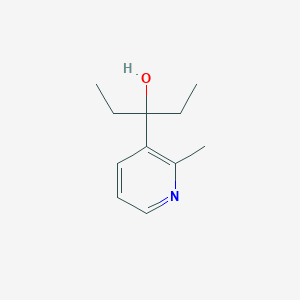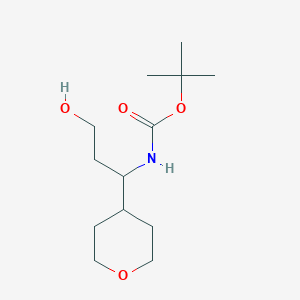![molecular formula C11H11N5O2 B8511203 methyl 2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate](/img/structure/B8511203.png)
methyl 2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1H-tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate is a heterocyclic compound that features a tetrazole ring fused with a cyclopenta[b]pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopentadiene derivative with azide compounds to form the tetrazole ring. The reaction conditions often include the use of catalysts such as copper salts and solvents like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(1H-tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to modify the tetrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like DMF or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Methyl 2-(1H-tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coordination complexes.
Mecanismo De Acción
The mechanism of action of methyl 2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can inhibit or activate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Tetrazole Derivatives: Compounds like 5-phenyltetrazole and 5-methyltetrazole share the tetrazole ring structure.
Cyclopenta[b]pyridine Derivatives: Compounds such as 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid are structurally related.
Uniqueness
Methyl 2-(1H-tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate is unique due to the combination of the tetrazole and cyclopenta[b]pyridine moieties. This fusion imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C11H11N5O2 |
|---|---|
Peso molecular |
245.24 g/mol |
Nombre IUPAC |
methyl 2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate |
InChI |
InChI=1S/C11H11N5O2/c1-18-11(17)8-2-4-9-7(8)3-5-10(13-9)16-6-12-14-15-16/h3,5-6,8H,2,4H2,1H3 |
Clave InChI |
JMUUEJNZUBBMMU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCC2=C1C=CC(=N2)N3C=NN=N3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
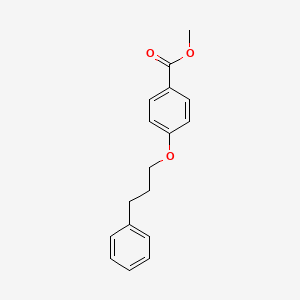
![N-Cyclohexyl-4-[(2-methylprop-2-en-1-yl)oxy]cyclohexan-1-amine](/img/structure/B8511130.png)
![N-{[(3S)-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-yl]Methyl}-N-{[(2S)-8-methyl-2,3-dihydro[1,4]Dioxino[2,3-f]Quinolin-2-yl]methyl}amine](/img/structure/B8511136.png)
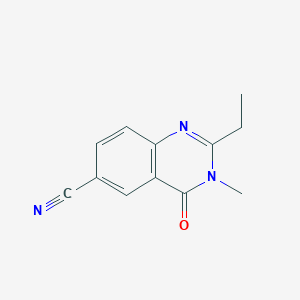
![3-(Pyridin-3-yl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carbonitrile](/img/structure/B8511151.png)
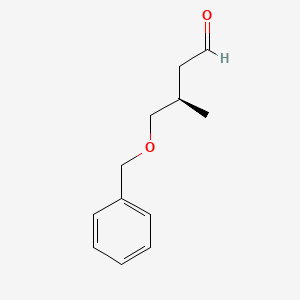
![1-[4,4-Bis(p-fluorophenyl)-2-cyclohexenyl]-4-piperidone](/img/structure/B8511159.png)
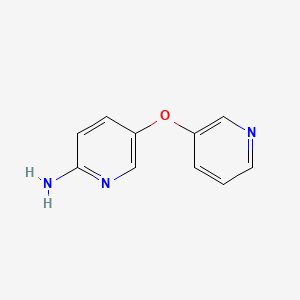
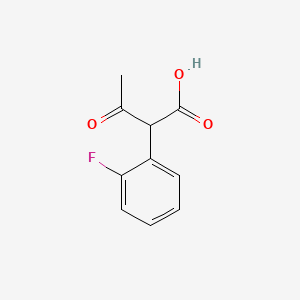
![1-[3-(Trifluoromethyl)phenyl]hexane-2,4-dione](/img/structure/B8511172.png)
